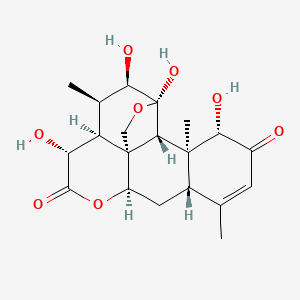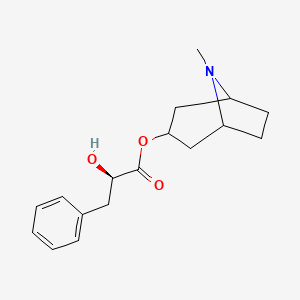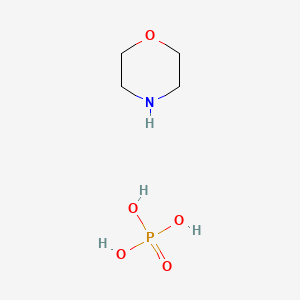![molecular formula C27H58NO5P B1216195 [2-(hexadecoxymethyl)-3-methylbutyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 83922-29-6](/img/structure/B1216195.png)
[2-(hexadecoxymethyl)-3-methylbutyl] 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(hexadecoxymethyl)-3-methylbutyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound known for its diverse applications in various scientific fields. This compound is a type of glycerophosphocholine, which plays a significant role in biological systems .
Méthodes De Préparation
The synthesis of [2-(hexadecoxymethyl)-3-methylbutyl] 2-(trimethylazaniumyl)ethyl phosphate involves several steps. One common method includes the reaction of hexadecanol with phosphorus oxychloride, followed by the addition of trimethylamine. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding phosphates.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include phosphorus oxychloride, trimethylamine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
[2-(hexadecoxymethyl)-3-methylbutyl] 2-(trimethylazaniumyl)ethyl phosphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: This compound is studied for its role in cell membrane structure and function.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of [2-(hexadecoxymethyl)-3-methylbutyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can disrupt cellular processes, leading to cell death in certain pathogens or cancer cells . The molecular targets include membrane phospholipids and associated proteins, which are crucial for maintaining cell integrity .
Comparaison Avec Des Composés Similaires
Similar compounds include other glycerophosphocholines such as:
Hexadecylphosphocholine: Known for its anti-leishmanial and anti-cancer properties.
Miltefosine: Another glycerophosphocholine with broad-spectrum antimicrobial activity.
What sets [2-(hexadecoxymethyl)-3-methylbutyl] 2-(trimethylazaniumyl)ethyl phosphate apart is its unique structure, which provides specific interactions with biological membranes, making it particularly effective in certain therapeutic applications .
Propriétés
Numéro CAS |
83922-29-6 |
|---|---|
Formule moléculaire |
C27H58NO5P |
Poids moléculaire |
507.7 g/mol |
Nom IUPAC |
[2-(hexadecoxymethyl)-3-methylbutyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C27H58NO5P/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-27(26(2)3)25-33-34(29,30)32-23-21-28(4,5)6/h26-27H,7-25H2,1-6H3 |
Clé InChI |
SCMZWHITSUKPDU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)C(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)C(C)C |
Synonymes |
2-isopropyl-PAF 2-isopropyl-platelet activating factor 2-isopropyl-platelet activating factor, (+-)-isomer 3,5,9-Trioxa-4-phosphapentacosan 1-aminium, 4-hydroxy-N,N,N-trimethyl-7-(1-methylethyl)-, hydroxide, inner salt, (+-)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-[(3,4,5-Trichloroanilino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1216123.png)
![[20,22,23,25-Tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B1216126.png)

![2-(5-Fluoro-2,4-dinitroanilino)-3-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]propanoic acid](/img/structure/B1216131.png)



